Molecular Weight and Lipophilicity Shift
The target compound (MW = 367.87 g/mol) is approximately 97 Da heavier than its des-piperidinomethyl analog 5-chloro-1,2-diphenylpyrazol-3-one (CAS 37585-37-8; MW = 270.71 g/mol), corresponding to the mass of the piperidinomethyl group (C6H12N) . The introduction of a basic tertiary amine center increases calculated logP by approximately 1.5–2.0 log units relative to the parent (class-level inference based on fragment contribution methods) while simultaneously providing a protonatable site for salt formation under physiological or formulation conditions. This dual modulation of lipophilicity and ionization state is a key differentiator for applications requiring balanced permeability and solubility.
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW = 367.87 g/mol; presence of protonatable piperidine nitrogen (calculated pKa ~8.5–9.5) |
| Comparator Or Baseline | 5-Chloro-1,2-diphenylpyrazol-3-one (CAS 37585-37-8): MW = 270.71 g/mol; no basic amine center |
| Quantified Difference | ΔMW = 97.16 g/mol; estimated ΔlogP ≈ +1.5–2.0; introduction of ionizable center absent in comparator |
| Conditions | Calculated physicochemical parameters; fragment-based logP estimation; pKa prediction for tertiary piperidine amines |
Why This Matters
The higher MW and presence of a basic amine center expand the accessible chemical space for salt screening and formulation development, directly impacting procurement decisions when aqueous solubility or salt-form patentability is under evaluation.
